molecular formula C9H7Cl2NO B3033889 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one CAS No. 125030-86-6

6,8-dichloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3033889
CAS RN: 125030-86-6
M. Wt: 216.06 g/mol
InChI Key: OPOABTAJRWRTSQ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydroquinolin-2(1H)-one is a halogen-substituted quinolone derivative. While the provided papers do not directly discuss this compound, they provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogen-substituted dihydroquinolinones, such as the 6,8-dichloro derivative, typically involves the condensation of ketones, aldehydes, and urea or thiourea. Paper describes the synthesis of related compounds, where 6-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their derivatives were prepared. Although the paper does not specifically mention the 6,8-dichloro derivative, the methods could potentially be adapted for its synthesis. Additionally, paper discusses the synthesis of dihydropyrimidinones and hexahydroquinazolinones using a solventless microwave irradiation process, which could offer insights into efficient synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single-crystal diffraction and spectroscopic methods. Paper examines the crystal structure and Hirshfeld surfaces of 6-chloroquinolin-2(1H)-one, which shares a similar core structure with the 6,8-dichloro derivative. The study reveals that different anions can induce different orientations of the dimeric unit in the crystal lattice, which could be relevant for understanding the molecular structure of 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one.

Chemical Reactions Analysis

The reactivity of halogen-substituted dihydroquinolinones can vary depending on the position and nature of the substituents. Paper indicates that 6-substituted compounds can react with Mannich bases to yield specific derivatives, while 8-substituted compounds remain unchanged under similar conditions. This suggests that the 6,8-dichloro derivative may exhibit unique reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogen-substituted quinolones can be influenced by their molecular interactions and crystal packing. Paper discusses how intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the spectroscopic properties and luminescence of the compounds. The presence of chlorine atoms in the 6,8-dichloro derivative would likely impact its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and spectral characteristics.

properties

IUPAC Name

6,8-dichloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOABTAJRWRTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6 g of 3,4-dihydro-2(1H)-quinolinone in 50 ml of formic acid and 50 ml of conc. hydrochloric acid was added to 75 ml of 1,2-dichloroethane which had been saturated with chlorine. The mixture was stirred over ice for 30 minutes. Chlorine was introduced for 5 minutes and stirring in the cold was continued for 2 hours. It was then poured onto ice, was made basic with ammonium hydroxide and was extracted with methylene chloride. The extracts were dried and evaporated and the residue was chromatographed over 300 g of silica gel using 8% (v/v) of ethyl acetate in methylene chloride. Crystallization of the combined clean fractions from ether gave colorless crystals of 6,8-dichloro-3,4-dihydro-2(1H) quinolinone with m.p. 145°-146°.
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6 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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